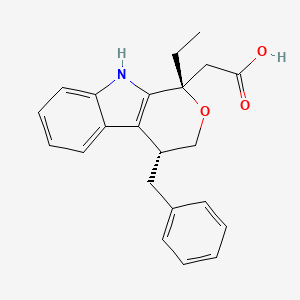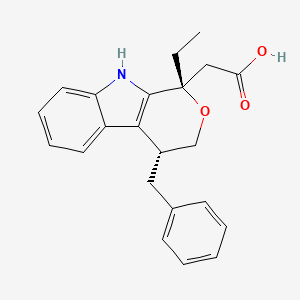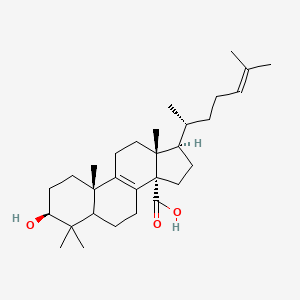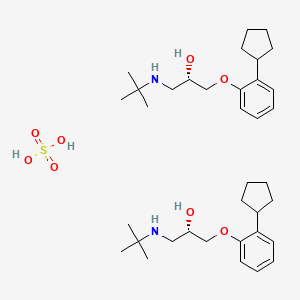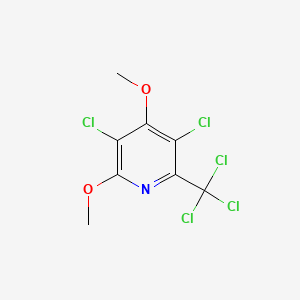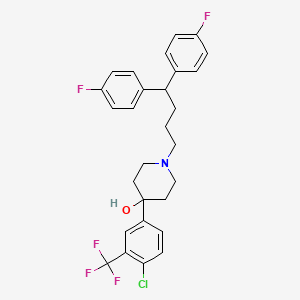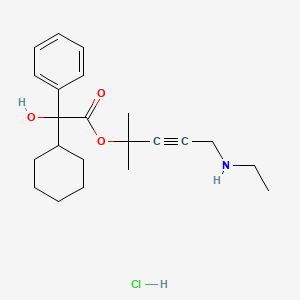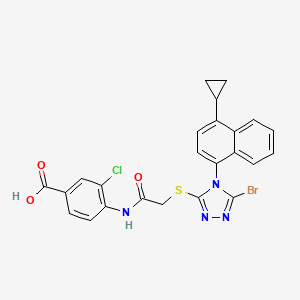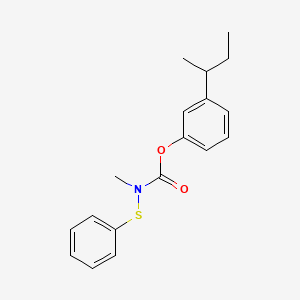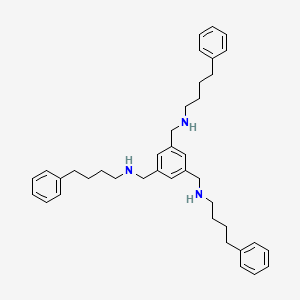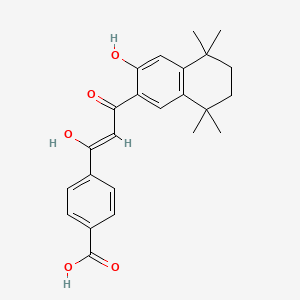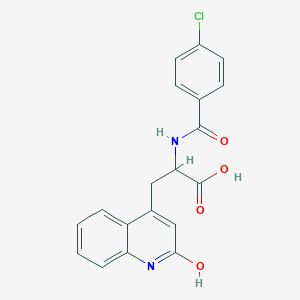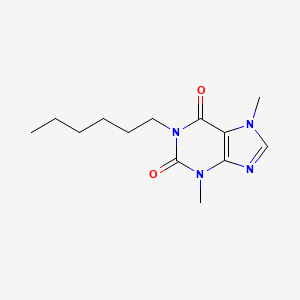
彭托菲林
描述
奔替FYLLINE,也称为氧奔替FYLLINE,是一种黄嘌呤衍生物,主要用作血管扩张剂。它常用于治疗周围动脉疾病患者的肌肉疼痛。 该化合物以其通过降低血液粘度和增强红细胞柔韧性来改善血液流动而闻名 .
科学研究应用
作用机制
奔替FYLLINE通过抑制磷酸二酯酶发挥作用,导致细胞内环腺苷酸 (cAMP) 浓度升高。这导致蛋白激酶 A (PKA) 的激活,进而抑制肿瘤坏死因子-α (TNF-α) 和白三烯的合成。 这些作用通过降低血液粘度和增强红细胞柔韧性来减少炎症并改善血液流动 .
类似化合物:
茶碱: 另一种主要用于支气管扩张作用的黄嘌呤衍生物。
咖啡因: 一种众所周知的兴奋剂,也属于黄嘌呤家族。
氨茶碱: 一种类似于茶碱的化合物,用于治疗呼吸系统疾病。
奔替FYLLINE的独特性: 奔替FYLLINE在改善血液流动和降低血液粘度方面具有独特性,使其在治疗周围动脉疾病及相关疾病方面特别有效。 与其他黄嘌呤衍生物不同,奔替FYLLINE具有显著的抗炎特性,这有助于其广泛的医疗应用 .
生化分析
Biochemical Properties
Pentifylline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits phosphodiesterase, leading to increased levels of cAMP within cells. This elevation in cAMP activates PKA, which in turn inhibits TNF and leukotriene synthesis, reducing inflammation and innate immunity . Pentifylline also interacts with erythrocytes, enhancing their flexibility and reducing blood viscosity .
Cellular Effects
Pentifylline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation . Additionally, pentifylline has anti-inflammatory effects on neutrophils and macrophages, which can slow the progression of atherosclerosis and stabilize plaque . It also enhances cerebral blood flow and improves prognosis in congestive heart failure .
Molecular Mechanism
At the molecular level, pentifylline exerts its effects by inhibiting phosphodiesterase, which raises intracellular cAMP levels. This activation of PKA leads to the inhibition of TNF and leukotriene synthesis, reducing inflammation . Pentifylline also decreases neutrophil adhesion and activation, contributing to its anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentifylline change over time. It has been observed to decrease blood and plasma viscosity, lower plasma fibrinogen, and promote fibrinolysis . These effects are mediated by pentifylline metabolites, which play a role in its anti-inflammatory properties . Long-term studies have shown that pentifylline can improve outcomes in vascular events and aid in diabetes control .
Dosage Effects in Animal Models
The effects of pentifylline vary with different dosages in animal models. Studies have shown that a dosage of 25 mg/kg twice daily resulted in positive clinical responses in dogs . Higher doses can lead to adverse effects such as vomiting, diarrhea, and increased heart rate . It is important to monitor the dosage to avoid toxic effects.
Metabolic Pathways
Pentifylline is metabolized in the liver and via erythrocytes. Its primary metabolites are active and contribute to its therapeutic effects . The metabolic pathways involve the inhibition of phosphodiesterase, leading to increased cAMP levels and activation of PKA . This results in the inhibition of TNF and leukotriene synthesis, reducing inflammation .
Transport and Distribution
Pentifylline is transported and distributed within cells and tissues through various mechanisms. It is approximately 45% bound to erythrocyte membranes and has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects . Pentifylline’s distribution is influenced by its binding to erythrocyte membranes and its ability to enhance red blood cell deformability .
Subcellular Localization
Pentifylline’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase inhibition and cAMP elevation . It does not appear to target specific organelles but rather acts throughout the cell to modulate various biochemical pathways .
准备方法
合成路线和反应条件: 奔替FYLLINE可以通过茶碱与碱在有机溶剂中的反应合成。在受控温度条件下,将卤代试剂缓慢添加到反应体系中。反应结束后,过滤溶液,并使用碱液将pH值调节至10-11。 然后提取有机相,用水洗涤,干燥,浓缩和纯化,得到奔替FYLLINE .
工业生产方法: 在工业环境中,奔替FYLLINE通常以缓释片剂的形式生产。该过程包括将羟丙基甲基纤维素 (HPMC) 添加到聚乙二醇 (PEG) 6000 的造粒溶液中。 然后将颗粒压制成片剂,并确定其溶胀和溶解特性以确保适当的释放速率 .
化学反应分析
反应类型: 奔替FYLLINE会发生各种化学反应,包括:
氧化: 奔替FYLLINE在特定条件下可以被氧化,导致形成各种代谢物。
还原: 该化合物也可以进行还原反应,但这些反应并不常见。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 通常使用溴或氯等卤代试剂.
相似化合物的比较
Theophylline: Another xanthine derivative used primarily for its bronchodilator effects.
Caffeine: A well-known stimulant that also belongs to the xanthine family.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness of Pentifylline: Pentifylline is unique in its ability to improve blood flow and reduce blood viscosity, making it particularly effective in treating peripheral artery disease and related conditions. Unlike other xanthine derivatives, pentifylline has significant anti-inflammatory properties, which contribute to its wide range of medical applications .
属性
IUPAC Name |
1-hexyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQRJMESRRJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057609 | |
| Record name | Pentifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-33-7 | |
| Record name | Pentifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentifylline [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentifylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


